molecular formula C22H27FN2O3S B3663273 N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3663273
M. Wt: 418.5 g/mol
InChI Key: RGGLNHBGQFNARU-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorobenzyl group, a piperidine ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c1-17-7-9-20(10-8-17)29(27,28)25(15-19-5-3-4-6-21(19)23)16-22(26)24-13-11-18(2)12-14-24/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLNHBGQFNARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 2-fluorobenzyl azide.

    Reduction and Protection: The azide intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). The amine is subsequently protected using a protecting group like tert-butyloxycarbonyl (Boc).

    Formation of the Piperidine Intermediate: The protected amine is reacted with 4-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the piperidine intermediate.

    Deprotection and Coupling: The protecting group is removed, and the resulting amine is coupled with 4-methylbenzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the carbonyl group to an alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, H2/Pd-C

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thioethers

Scientific Research Applications

N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
  • N-(2-fluorobenzyl)-1-methyl-4-piperidinamine

Uniqueness

N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorobenzyl group enhances its stability and lipophilicity, while the piperidine ring and benzenesulfonamide moiety contribute to its biological activity and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

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